2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The preparation involves the use of boron reagents and palladium catalysts to achieve the desired coupling .
Chemical Reactions Analysis
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic applications in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other indole derivatives and pyrrolidine-based compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Pyrrolidine-2-one: A versatile scaffold used in drug discovery.
Pyrrolidine-2,5-diones: Known for their biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-17-7-5-6-16(12-17)15-28(26,27)20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARGIKRSTOOOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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